3,5-Dichloro-4-fluoro-2-nitroaniline
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Overview
Description
3,5-Dichloro-4-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H3Cl2FN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups
Mechanism of Action
Target of Action
3,5-Dichloro-4-fluoro-2-nitroaniline is known to be used as modulators of nuclear hormone receptor function . These receptors are proteins that are responsible for sensing steroid and thyroid hormones and certain other molecules. They work by binding to specific DNA sequences, thereby controlling the transcription of genetic information from DNA to mRNA.
Mode of Action
It is known that nitroanilines can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . These reactions can influence the compound’s interaction with its targets and result in changes at the molecular level.
Biochemical Pathways
It is known that nitroanilines can form complexes with certain metal ions such as cobalt (ii), nickel (ii), and copper (ii) . This suggests that the compound may interact with metalloproteins or enzymes that require these metal ions for their function.
Result of Action
Given its potential role as a modulator of nuclear hormone receptor function , it could potentially influence gene expression and thus have wide-ranging effects on cellular function.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the presence of certain metal ions could influence the compound’s ability to form complexes . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-fluoro-2-nitroaniline typically involves multiple steps. One common method includes the nitration of 3,5-dichloro-4-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The raw materials used are generally inexpensive and readily available, making the process cost-effective.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-fluoro-2-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Reduction: 3,5-Dichloro-4-fluoro-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
3,5-Dichloro-4-fluoro-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-nitroaniline
- 4-Fluoro-2-nitroaniline
- 2,4-Dichloro-5-fluoroaniline
Uniqueness
3,5-Dichloro-4-fluoro-2-nitroaniline is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3,5-dichloro-4-fluoro-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FN2O2/c7-2-1-3(10)6(11(12)13)4(8)5(2)9/h1H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFZAQNJEYFLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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